molecular formula C17H15NO3 B15249622 1-Acetoxy-2-acetylaminofluorene CAS No. 64724-48-7

1-Acetoxy-2-acetylaminofluorene

Cat. No.: B15249622
CAS No.: 64724-48-7
M. Wt: 281.30 g/mol
InChI Key: UUFCCPUIZIGBPJ-UHFFFAOYSA-N
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Preparation Methods

1-Acetoxy-2-acetylaminofluorene can be synthesized through various methods. One common synthetic route involves the acetylation of 2-aminofluorene to form 2-acetylaminofluorene, followed by acetylation with acetic anhydride to yield this compound . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1-Acetoxy-2-acetylaminofluorene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically DNA adducts and various oxidized or reduced metabolites .

Mechanism of Action

The mechanism of action of 1-acetoxy-2-acetylaminofluorene involves its conversion to reactive intermediates that form covalent bonds with DNA. This compound reacts with guanine residues in DNA, forming adducts at the C-8 position . These adducts can interfere with DNA replication and transcription, leading to mutations and potentially carcinogenesis .

Properties

CAS No.

64724-48-7

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

(2-acetamido-9H-fluoren-1-yl) acetate

InChI

InChI=1S/C17H15NO3/c1-10(19)18-16-8-7-14-13-6-4-3-5-12(13)9-15(14)17(16)21-11(2)20/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

UUFCCPUIZIGBPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)OC(=O)C

Origin of Product

United States

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